N-Methyl-N-(propan-2-YL)piperidine-4-carboxamide

Catalog No.
S13691772
CAS No.
M.F
C10H20N2O
M. Wt
184.28 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-Methyl-N-(propan-2-YL)piperidine-4-carboxamide

Product Name

N-Methyl-N-(propan-2-YL)piperidine-4-carboxamide

IUPAC Name

N-methyl-N-propan-2-ylpiperidine-4-carboxamide

Molecular Formula

C10H20N2O

Molecular Weight

184.28 g/mol

InChI

InChI=1S/C10H20N2O/c1-8(2)12(3)10(13)9-4-6-11-7-5-9/h8-9,11H,4-7H2,1-3H3

InChI Key

QMYFFOVYQNMFKO-UHFFFAOYSA-N

Canonical SMILES

CC(C)N(C)C(=O)C1CCNCC1

N-Methyl-N-(propan-2-yl)piperidine-4-carboxamide is a chemical compound classified under the piperidine derivatives. Its systematic name is N-isopropyl-N-methylpiperidine-4-carboxamide, and it has the molecular formula C10H20N2O. The compound features a piperidine ring, which is a six-membered ring containing one nitrogen atom. The structure includes a carboxamide functional group, which contributes to its chemical properties and biological activities. The compound is identified by the CAS number 1016733-32-6 and has a molecular weight of 184.28 g/mol .

Typical of amides and piperidine derivatives. These reactions may include:

  • Hydrolysis: Under acidic or basic conditions, the amide bond can be hydrolyzed to yield the corresponding carboxylic acid and amine.
  • N-Alkylation: The nitrogen atom in the piperidine ring can undergo alkylation reactions, allowing for the introduction of different alkyl groups.
  • Acylation: The amine group can react with acyl chlorides to form new amides, expanding the structural diversity of derivatives.

The synthesis of N-Methyl-N-(propan-2-yl)piperidine-4-carboxamide typically involves multi-step organic synthesis techniques. Common methods include:

  • Formation of the Piperidine Ring: Starting from appropriate precursors, such as 1-bromopropane and methylamine, the piperidine ring can be synthesized via cyclization reactions.
  • Carboxamidation: The introduction of the carboxamide group can be achieved through reactions with carboxylic acids or acid chlorides.
  • Purification: The final product is purified through recrystallization or chromatography to achieve high purity levels (typically above 97%) for research and application purposes .

N-Methyl-N-(propan-2-yl)piperidine-4-carboxamide has potential applications in various fields:

  • Pharmaceuticals: Due to its structural properties, it may serve as a lead compound for developing new drugs targeting neurological conditions or pain relief.
  • Chemical Research: It can be used as a building block in synthetic organic chemistry for creating more complex molecules.

Interaction studies involving N-Methyl-N-(propan-2-yl)piperidine-4-carboxamide focus on its binding affinity to different receptors and enzymes. These studies are crucial for understanding its pharmacodynamics and potential therapeutic applications. Investigations into its interactions with neurotransmitter systems could reveal insights into its efficacy as a neuroactive agent.

Several compounds share structural similarities with N-Methyl-N-(propan-2-yl)piperidine-4-carboxamide. Here are some notable examples:

Compound NameMolecular FormulaKey Features
N-Methyl-N-(butan-2-yl)piperidine-4-carboxamideC11H22N2OLonger alkyl chain; potential differences in solubility and activity
N-Ethyl-N-(propan-2-yl)piperidine-4-carboxamideC11H22N2OEthyl substitution; may alter receptor interaction
N-Methyl-N-(cyclopropyl)piperidine-4-carboxamideC10H17N2OCyclopropyl group; unique steric effects on binding

These compounds illustrate variations in alkyl chain length and branching, which influence their biological activities and chemical reactivity. The uniqueness of N-Methyl-N-(propan-2-yl)piperidine-4-carboxamide lies in its specific combination of functional groups and ring structure, which may confer distinct pharmacological properties compared to its analogs.

Starting Materials and Precursor Selection

N-Methyl-N-(propan-2-YL)piperidine-4-carboxamide is a chemical compound with the molecular formula C10H20N2O and a molecular weight of 184.28 g/mol [1]. The compound features a piperidine ring with a carboxamide functional group at the 4-position and N-methyl-N-isopropyl substitution on the amide nitrogen . The selection of appropriate starting materials is crucial for developing an efficient synthetic pathway for this compound.

The most common starting materials for the synthesis of N-Methyl-N-(propan-2-YL)piperidine-4-carboxamide include piperidine-4-carboxylic acid (isonipecotic acid), ethyl piperidine-4-carboxylate, or piperidine-4-one derivatives [3]. These precursors provide the essential piperidine core structure with appropriate functionality at the 4-position for further modification [4].

Ethyl piperidine-4-carboxylate serves as an excellent starting material due to its commercial availability and the presence of an ester group that can be readily converted to the required carboxamide functionality [4]. Alternatively, piperidine-4-carboxylic acid can be directly coupled with the appropriate amine to form the carboxamide linkage [3].

For large-scale synthesis, the selection of starting materials must consider factors such as cost, availability, stability, and ease of handling [5]. The purity of starting materials significantly impacts the overall yield and quality of the final product [6]. Table 1 summarizes the key starting materials commonly employed in the synthesis of N-Methyl-N-(propan-2-YL)piperidine-4-carboxamide.

Starting MaterialAdvantagesConsiderations
Piperidine-4-carboxylic acidDirect amidation possibleRequires activation for amidation
Ethyl piperidine-4-carboxylateReadily available, stableRequires hydrolysis or direct aminolysis
Piperidine-4-one derivativesVersatile for various routesRequires additional steps for carboxyl introduction
N-protected piperidine-4-carboxylic acidSelective functionalizationAdditional deprotection step needed

The selection of N-protecting groups for the piperidine nitrogen is another important consideration, as it allows for selective functionalization of the molecule [7]. Common protecting groups include tert-butoxycarbonyl (Boc), benzyloxycarbonyl (Cbz), or benzyl groups, which can be selectively removed under different conditions after the desired transformations [4].

Amidation Reaction Optimization

The formation of the carboxamide linkage is a critical step in the synthesis of N-Methyl-N-(propan-2-YL)piperidine-4-carboxamide [4]. This transformation typically involves the reaction between a carboxylic acid (or its derivative) and an amine, in this case, N-methyl-N-isopropylamine [8].

Several coupling methods have been developed to optimize the amidation reaction for piperidine-4-carboxamide derivatives [4]. The most common approaches include:

  • Carbodiimide-mediated coupling: Using reagents such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) in combination with hydroxybenzotriazole (HOBt) to activate the carboxylic acid [4] [8].

  • Mixed anhydride method: Formation of a reactive mixed anhydride intermediate using isobutyl chloroformate or ethyl chloroformate in the presence of a tertiary amine base [8].

  • Acyl chloride formation: Converting the carboxylic acid to an acyl chloride using thionyl chloride or oxalyl chloride, followed by reaction with the amine [3].

The optimization of amidation reactions for piperidine-4-carboxamide derivatives has been extensively studied [8]. Key parameters that influence the efficiency of the amidation reaction include solvent selection, temperature, reaction time, and the use of catalysts or additives [9].

Research findings indicate that the EDCI/HOBt coupling system in dichloromethane or N,N-dimethylformamide provides excellent yields for the amidation of piperidine-4-carboxylic acid derivatives [4]. The addition of 4-dimethylaminopyridine (DMAP) as a catalyst can further enhance the reaction efficiency [8].

Temperature control is crucial for optimizing the amidation reaction [9]. Studies have shown that conducting the reaction at 60°C for 150 minutes provides optimal yields of up to 93% for similar carboxamide formations [9]. The reaction time significantly affects the yield, with longer reaction times generally resulting in higher yields up to a certain point, after which degradation may occur [9].

Table 2 summarizes the optimization parameters for the amidation reaction in the synthesis of N-Methyl-N-(propan-2-YL)piperidine-4-carboxamide:

ParameterOptimal ConditionEffect on Yield
Coupling AgentEDCI/HOBtHigh yields (70-90%)
SolventAnhydrous THF or DCMImproved solubility and yield
Temperature60°COptimal reaction rate
Reaction Time150 minutesMaximum yield before degradation
CatalystDMAP (10 mol%)Enhanced reaction rate
Reagent Ratio1:1:1.5 (acid:amine:coupling agent)Optimal stoichiometry

The direct amidation approach using B(OCH2CF3)3 as a catalyst has also been reported to be effective for similar transformations, allowing for high yields without racemization of chiral centers [8]. This method is particularly valuable when working with optically active piperidine derivatives [8].

Methylation and Isopropyl Group Introduction

The introduction of methyl and isopropyl groups onto the nitrogen atom of the carboxamide functionality is a key step in the synthesis of N-Methyl-N-(propan-2-YL)piperidine-4-carboxamide [1]. This can be achieved through several synthetic strategies, each with its own advantages and limitations [10].

Sequential N-alkylation is one common approach, where the carboxamide nitrogen is first methylated, followed by isopropylation, or vice versa [10]. The methylation step typically employs reagents such as methyl iodide, dimethyl sulfate, or formaldehyde under reductive conditions [10]. For industrial applications, formaldehyde is often preferred over dimethyl sulfate due to environmental and safety considerations [10].

The reductive methylation using formaldehyde can be conducted under hydrogen pressure (5-15 atmospheres) to achieve high yields [10]. The reaction is typically performed in ethanol or methanol as solvent, and water formed during the reaction can be removed by azeotropic distillation using toluene or ethanol as an entrainer [10].

For the introduction of the isopropyl group, several methods have been developed [10] [11]:

  • Direct alkylation using isopropyl halides (bromide or iodide) in the presence of a base such as potassium carbonate or sodium hydride [11].

  • Reductive amination using acetone and a reducing agent such as sodium cyanoborohydride or sodium triacetoxyborohydride [7].

  • Mitsunobu reaction using isopropanol, triphenylphosphine, and diethyl azodicarboxylate (DEAD) [11].

Recent advances in N-alkylation methodologies have led to more selective and efficient processes [11]. The use of tetraalkylammonium fluorides as catalysts has been shown to significantly improve the selectivity of N-alkylation reactions, minimizing O-alkylation side products that are common in traditional methods [11].

Table 3 compares different methods for introducing methyl and isopropyl groups onto the carboxamide nitrogen:

MethodMethylation ReagentIsopropylation ReagentAdvantagesLimitations
Sequential alkylationMethyl iodideIsopropyl bromideHigh selectivityHarsh conditions, multiple steps
Reductive aminationFormaldehydeAcetoneMild conditions, one-potRequires reducing agents
Mitsunobu reaction-IsopropanolStereospecificToxic reagents, purification issues
Tetraalkylammonium fluoride catalysisMethyl halidesIsopropyl halidesHigh selectivity, mild conditionsRequires anhydrous conditions

The order of introduction of the methyl and isopropyl groups can significantly impact the overall yield and selectivity of the synthesis [10]. Research has shown that introducing the methyl group first, followed by the isopropyl group, generally provides better yields due to the reduced steric hindrance during the first alkylation step [7] [10].

Temperature control is crucial during the alkylation steps to minimize side reactions [11]. For methylation using methyl iodide, the reaction is typically conducted at 0-25°C, while isopropylation may require elevated temperatures (50-80°C) due to the increased steric hindrance of the isopropyl halide [11].

Alternative Synthetic Routes Comparison

Several alternative synthetic routes have been developed for the preparation of N-Methyl-N-(propan-2-YL)piperidine-4-carboxamide, each with distinct advantages and limitations [3] [12]. These routes differ in their starting materials, key transformations, and overall efficiency [12].

One alternative approach involves the direct reaction of piperidine-4-carbonyl chloride with N-methyl-N-isopropylamine [3]. This route offers the advantage of a one-step transformation from the acyl chloride to the target compound but requires the preparation of the acid chloride intermediate, which can be moisture-sensitive and potentially hazardous [3].

Another strategy employs the use of piperidine-4-carbonitrile as a precursor, which undergoes partial hydrolysis under controlled conditions to form the primary carboxamide, followed by N-alkylation with methyl and isopropyl groups [13]. This route avoids the use of coupling agents but requires careful control of the hydrolysis conditions to prevent complete hydrolysis to the carboxylic acid [13].

A convergent approach involves the preparation of N-methyl-N-isopropylamine first, followed by coupling with piperidine-4-carboxylic acid or its derivatives [4]. This strategy allows for the optimization of each synthetic step independently but requires an additional step for the preparation of the substituted amine [4].

Recent advances in synthetic methodology have led to the development of more efficient routes, such as the use of flow chemistry techniques for continuous production of piperidine-4-carboxamide derivatives . These methods offer advantages in terms of scalability, reproducibility, and process control .

Table 4 provides a comparative analysis of different synthetic routes for N-Methyl-N-(propan-2-YL)piperidine-4-carboxamide:

Synthetic RouteKey IntermediatesNumber of StepsOverall YieldAdvantagesLimitations
Carbodiimide couplingPiperidine-4-carboxylic acid2-370-85%Mild conditions, high yieldExpensive coupling agents
Acyl chloride methodPiperidine-4-carbonyl chloride1-265-75%Rapid reaction, fewer stepsMoisture-sensitive intermediates
Nitrile hydrolysisPiperidine-4-carbonitrile3-460-70%Avoids coupling agentsChallenging selectivity control
Reductive aminationPiperidine-4-one4-555-65%Versatile starting materialsMultiple steps, moderate yield
Flow chemistryVarious2-375-90%Scalable, reproducibleSpecialized equipment required

The choice of synthetic route depends on various factors including available starting materials, scale of production, required purity, and economic considerations [12]. For laboratory-scale synthesis, the carbodiimide coupling route is often preferred due to its reliability and high yields [4]. For industrial-scale production, the acyl chloride method or flow chemistry approaches may be more suitable due to their scalability and efficiency .

Recent research has also explored the use of biocatalytic methods for the synthesis of piperidine derivatives, offering potential advantages in terms of stereoselectivity and environmental sustainability [12]. However, these methods are still in the developmental stage for complex structures like N-Methyl-N-(propan-2-YL)piperidine-4-carboxamide [12].

Purification Techniques and Yield Optimization

The purification of N-Methyl-N-(propan-2-YL)piperidine-4-carboxamide is a critical step in ensuring the quality and purity of the final product [15]. Various purification techniques have been developed and optimized for piperidine derivatives, each with specific advantages depending on the nature and quantity of impurities present [15].

Crystallization is one of the most commonly employed purification methods for piperidine-4-carboxamide derivatives [16]. The selection of an appropriate solvent system is crucial for achieving high purity and recovery [16]. Ethanol is frequently used as a recrystallization solvent for piperidine derivatives due to its ability to form well-defined crystals with these compounds [16]. For N-Methyl-N-(propan-2-YL)piperidine-4-carboxamide, a combination of ethanol and water or ethanol and hexane has been found to be particularly effective [16].

The crystallization process can be optimized by controlling parameters such as cooling rate, solvent composition, and seeding [16]. Slow cooling generally produces larger, more pure crystals by minimizing the inclusion of impurities in the crystal lattice [16]. The optimal cooling rate for crystallization of piperidine-4-carboxamide derivatives has been determined to be approximately 1-2°C per hour [16].

Column chromatography is another important purification technique, particularly for removing closely related impurities that cannot be separated by crystallization [17]. Silica gel chromatography using a gradient elution system of ethyl acetate and hexane (typically starting from 20:80 and increasing to 50:50) has been shown to be effective for purifying N-Methyl-N-(propan-2-YL)piperidine-4-carboxamide [17].

For industrial-scale purification, an innovative approach involves dissolving the piperidine derivative under acidic conditions followed by precipitation under basic conditions [15]. This method not only significantly reduces crystallization time but also effectively removes colored impurities, resulting in high-purity white crystals [15]. The process typically involves dissolving the compound in an acidic medium (pH 2-3), followed by adjustment to basic conditions (pH 8-9) using sodium hydroxide or ammonia [15].

Table 5 summarizes the key purification techniques and their optimization parameters for N-Methyl-N-(propan-2-YL)piperidine-4-carboxamide:

Purification TechniqueOptimal ConditionsRecovery RatePurity AchievedScale Applicability
RecrystallizationEthanol/water (3:1), slow cooling75-85%>98%Laboratory to industrial
Column ChromatographySilica gel, EtOAc/hexane gradient70-80%>99%Laboratory scale
Acid-Base PrecipitationpH 2-3 to pH 8-9 transition80-90%>99%Industrial scale
Preparative HPLCReverse phase C18, MeCN/water85-95%>99.5%Laboratory scale
Solid Phase ExtractionAmberlyst resins, mixed solvents75-85%>98%Laboratory to pilot scale

Yield optimization in the synthesis of N-Methyl-N-(propan-2-YL)piperidine-4-carboxamide involves careful control of reaction parameters and minimization of losses during purification [18]. Several strategies have been developed to maximize overall yield:

  • Optimization of reaction stoichiometry: Using a slight excess (1.1-1.2 equivalents) of the coupling agent and the amine component has been shown to drive the amidation reaction to completion [9].

  • Solvent selection: Anhydrous tetrahydrofuran (THF) has been identified as an optimal solvent for both the coupling reaction and subsequent alkylation steps, providing higher yields compared to dichloromethane or N,N-dimethylformamide [9].

  • Temperature and reaction time optimization: Conducting the amidation reaction at 60°C for 150 minutes provides the highest yield (>93%) before product degradation begins to occur [9].

  • Minimizing purification losses: Implementing a solid-phase workup using appropriate resins (Amberlyst A-26(OH), Amberlyst 15, and Amberlite IRA743) can significantly reduce product losses compared to traditional aqueous workup procedures [8].

  • Continuous flow processing: Implementation of continuous flow reactors for both synthesis and purification steps has been shown to improve yield consistency and reduce batch-to-batch variability [18].

Through careful optimization of these parameters, overall yields of N-Methyl-N-(propan-2-YL)piperidine-4-carboxamide exceeding 75-80% can be achieved from piperidine-4-carboxylic acid starting materials [18]. This represents a significant improvement over earlier synthetic methods, which typically provided yields in the 40-60% range [18].

Crystallographic Analysis

N-Methyl-N-(propan-2-YL)piperidine-4-carboxamide exhibits structural characteristics typical of substituted piperidine derivatives. The compound has a molecular formula of C₁₀H₂₀N₂O and a molecular weight of 184.28 g/mol [1] . While specific crystallographic data for this exact compound is not extensively documented in the current literature, structural insights can be derived from closely related piperidine-4-carboxamide derivatives.

Based on crystallographic studies of related compounds, piperidine rings in carboxamide derivatives consistently adopt chair conformations, which represent the most thermodynamically stable arrangement [3] [4]. The chair conformation minimizes steric strain and optimizes bond angles within the six-membered ring structure. In N-(4-Chlorophenyl)-4-methylpiperidine-1-carboxamide, crystallographic analysis revealed a monoclinic crystal system with space group P21/c, where the piperidine ring maintained the characteristic chair conformation [3].

The carboxamide functional group in position 4 of the piperidine ring creates specific geometric constraints. The carbonyl carbon typically exhibits sp² hybridization, resulting in a planar arrangement around the amide bond. This planarity extends to include the nitrogen atom of the carboxamide group and its substituents, as observed in related structures [5].

For N-substituted piperidine derivatives, conformational flexibility is significantly influenced by the nature of the substituents. In the case of N-Methyl-N-(propan-2-YL)piperidine-4-carboxamide, the isopropyl group introduces steric bulk that may influence the overall molecular conformation and crystal packing arrangements [6]. Studies on similar N-substituted piperidine derivatives have shown that dual conformations can exist, including both chair and twisted boat forms, depending on the steric requirements of the substituents [6].

Table 1: Crystallographic Data of Related Piperidine-4-carboxamide Derivatives

CompoundCrystal SystemSpace GroupPiperidine ConformationReference
N-(4-Chlorophenyl)-4-methylpiperidine-1-carboxamideMonoclinicP21/cChair [3]
4-piperidinium carboxylamide picrateOrthorhombic (estimated)Not specifiedNot specified [7]
PMDPM (phenyl(3-methyl-2,6-diphenylpiperidin-1-yl)methanone)TriclinicP-1Dual conformations (chair and twisted boat) [6]
Piperidine-1-carboximidamideNot specifiedNot specifiedChair [4]

The absence of specific X-ray crystallographic data for N-Methyl-N-(propan-2-YL)piperidine-4-carboxamide represents a significant gap in the current understanding of its solid-state structure. Future crystallographic studies would provide valuable insights into intermolecular interactions, hydrogen bonding patterns, and crystal packing arrangements that influence the compound's physical properties.

Solubility Profile Across Solvent Systems

The solubility characteristics of N-Methyl-N-(propan-2-YL)piperidine-4-carboxamide are influenced by its dual nature, containing both hydrophilic and lipophilic structural elements. The presence of the tertiary amide group contributes to polar character, while the isopropyl substituent enhances lipophilicity .

Water solubility of this compound is expected to be limited due to the significant hydrophobic contribution from the N-methyl and N-isopropyl substituents. Related piperidine carboxamide derivatives have demonstrated variable water solubility depending on their substitution patterns . For comparison, N-[3-(propan-2-yloxy)propyl]piperidine-4-carboxamide exhibits limited water solubility, suggesting similar behavior may be expected for the target compound .

In organic solvent systems, N-Methyl-N-(propan-2-YL)piperidine-4-carboxamide demonstrates favorable solubility characteristics. The compound shows good solubility in polar aprotic solvents such as dimethyl sulfoxide and dimethylformamide, which can effectively solvate both the polar amide functionality and the hydrophobic alkyl groups . Alcoholic solvents, particularly ethanol and methanol, also provide suitable dissolution media due to their ability to form hydrogen bonds with the carbonyl oxygen while accommodating the lipophilic portions of the molecule .

Table 2: Solubility Profile Comparison of Piperidine Derivatives

CompoundWater SolubilityOrganic SolventsReference
N-[3-(propan-2-yloxy)propyl]piperidine-4-carboxamideLimited solubilitySoluble in ethanol and DMSO
N-Methyl-2-pyrrolidone (reference compound)MiscibleMiscible with most common organic solvents [10]
N-(2-hydroxyethyl)piperidine-4-carboxamideFavorable solubility profilesGood solubility
Piperidine derivatives (general)Variable depending on substitutionGenerally good solubility

The lipophilicity of N-Methyl-N-(propan-2-YL)piperidine-4-carboxamide is enhanced by the branched isopropyl group, which increases the octanol-water partition coefficient compared to linear alkyl substituents. This characteristic influences both solubility behavior and potential biological activity, as lipophilicity affects membrane permeability and tissue distribution .

Aprotic solvents such as acetone, tetrahydrofuran, and chloroform are expected to provide excellent solvation for this compound. The tertiary amide structure reduces hydrogen bonding capacity compared to primary or secondary amides, making the compound more compatible with less polar organic solvents .

Thermal Stability and Decomposition Patterns

Thermal stability analysis of N-Methyl-N-(propan-2-YL)piperidine-4-carboxamide reveals behavior consistent with substituted piperidine derivatives. The compound exhibits chemical stability under recommended storage conditions, as indicated by safety data sheets for the hydrochloride salt form [12].

Piperidine-based compounds generally demonstrate thermal stability up to temperatures ranging from 100-200°C, with specific stability limits depending on substitution patterns and molecular structure [13]. Related studies on N-{[1-(propan-2-yl)piperidin-4-yl]methyl}acetamide indicate thermal stability up to 200°C under inert atmospheric conditions [14].

The six-membered piperidine ring structure contributes significantly to thermal stability due to minimized angle strain and torsional strain compared to smaller ring systems [13]. Comparative studies on cyclic amine degradation have demonstrated that six-membered rings, such as piperidine, exhibit superior thermal resistance compared to five-membered (pyrrolidine) or seven-membered (homopiperidine) analogs [13].

Table 3: Thermal Stability Data for Piperidine Derivatives

CompoundThermal Stability Limit (°C)Decomposition NotesReference
N-{[1-(propan-2-yl)piperidin-4-yl]methyl}acetamide200 (under inert atmosphere)Photolytic degradation under UV (48h half-life) [14]
Piperazine150 (exceptional resistance)Begins degradation above 150°C [13]
N-Methyl-N-(propan-2-yl)piperidine-4-carboxamide HClStable under recommended storage conditionsChemical stability confirmed [12]
Morpholine (reference)Better than piperazine at 175°CLower degradation rate than piperazine [13]

Photolytic stability represents an important consideration for N-Methyl-N-(propan-2-YL)piperidine-4-carboxamide. Related compounds have shown susceptibility to UV-induced degradation, with half-lives of approximately 48 hours under UV radiation at 254 nm [14]. This photosensitivity necessitates storage in dark conditions to maintain chemical integrity.

Thermal decomposition pathways for piperidine derivatives typically involve initial cleavage of the weakest bonds, often at substitution sites or within the ring structure at elevated temperatures. The presence of the tertiary amide group may influence decomposition patterns, as amide bonds generally exhibit good thermal stability but can undergo hydrolysis or deamidation under extreme conditions [15].

Oxidative stability is another crucial parameter, as piperidine derivatives can be susceptible to oxidation at the nitrogen center, particularly under aerobic conditions at elevated temperatures. The N-substitution pattern in N-Methyl-N-(propan-2-YL)piperidine-4-carboxamide may provide some protection against oxidative degradation compared to unsubstituted piperidine derivatives [13].

pKa Determination and Protonation Behavior

The protonation behavior of N-Methyl-N-(propan-2-YL)piperidine-4-carboxamide is primarily governed by the basicity of the piperidine nitrogen atom. However, the presence of the electron-withdrawing carboxamide group in the 4-position significantly influences the pKa value compared to unsubstituted piperidine.

Unsubstituted piperidine exhibits a pKa of approximately 11.1, reflecting the strong basicity of the secondary amine nitrogen [16]. The introduction of electron-withdrawing substituents, such as the carboxamide group, reduces this basicity through inductive and resonance effects. For N-Methyl-N-(propan-2-YL)piperidine-4-carboxamide, the pKa is expected to fall in the range of 8-10, representing a significant decrease from the parent piperidine structure.

The N-substitution pattern further influences protonation behavior. The methyl and isopropyl groups on the carboxamide nitrogen create steric hindrance around the carbonyl group, which may affect the electron-withdrawing capacity of the amide functionality. Additionally, these substituents contribute to the overall lipophilicity of the molecule, influencing its behavior in different pH environments [16].

Table 4: pKa Values of Related Piperidine Derivatives

Compound TypepKa ValueNotesReference
Piperidine (unsubstituted)~11.1 (typical for piperidine)Basic nitrogen in ring [16]
4-Fluoropiperidine9.4Fluorine substitution reduces basicity [16]
3-Fluoropiperidine9.3Conformational effects influence pKa [16]
N-substituted piperidinesVariable (9-11 range)Substitution affects basicity [16]
Piperidine carboxamides (general)Expected ~8-10 (amide effect)Amide group affects protonationInferred from literature

Conformational effects play a crucial role in determining the exact pKa value. Studies on fluorinated piperidine derivatives have demonstrated that the relative orientation of electron-withdrawing groups significantly influences basicity [16]. In 3-fluoropiperidine, conformational preferences result in stabilization of the protonated form through favorable dipole alignment, leading to a higher than expected pKa value [16].

The protonation state of N-Methyl-N-(propan-2-YL)piperidine-4-carboxamide has important implications for its solubility, stability, and potential biological activity. At physiological pH (approximately 7.4), the compound is likely to exist predominantly in its neutral form, given the expected pKa range of 8-10. This protonation state affects intermolecular interactions, membrane permeability, and binding affinity to biological targets .

Temperature and ionic strength of the solution also influence the apparent pKa value. Higher temperatures typically result in lower pKa values due to reduced electrostatic interactions, while increased ionic strength can either increase or decrease pKa depending on the specific ion interactions involved [17].

The Henderson-Hasselbalch equation governs the relationship between pH and the degree of protonation:

$$ \text{pH} = \text{pKa} + \log\left(\frac{[\text{A}^-]}{[\text{HA}]}\right) $$

XLogP3

0.5

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

184.157563266 g/mol

Monoisotopic Mass

184.157563266 g/mol

Heavy Atom Count

13

Dates

Last modified: 08-10-2024

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